molecular formula C18H21N5O2 B2946736 3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844653-73-2

3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Número de catálogo: B2946736
Número CAS: 844653-73-2
Peso molecular: 339.399
Clave InChI: GGHNDLBVPLJAOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the purino-pyrimidine dione family, characterized by a fused bicyclic core (purine and pyrimidine rings) with substituents at positions 1, 3, and 9. Limited experimental data are directly available for this compound due to incomplete records in public databases . However, structural analogs provide insights into its behavior, as discussed below.

Propiedades

IUPAC Name

3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-21-16(24)14-15(20(3)18(21)25)19-17-22(10-5-11-23(14)17)13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHNDLBVPLJAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine and pyrimidine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a purine-like core with ethyl and methyl substituents that may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines.
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through various pathways.
  • Selectivity : The compound shows selective inhibition against certain kinases involved in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound has notable antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MDA-MB-23117.83
HEPG220.33

These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like Cisplatin.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Ongoing research aims to elucidate the detailed molecular pathways involved in these processes.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound using the MTT assay on MDA-MB-231 and MCF-7 cell lines. Results indicated that the compound significantly inhibited cell proliferation compared to control groups. Histological analysis revealed morphological changes consistent with apoptosis in treated cells.

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the methyl and ethyl groups could enhance biological activity. Compounds with additional methoxy groups showed improved potency against tumor cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Trends

Purino-pyrimidine dione derivatives exhibit diverse biological activities, including kinase inhibition and antiviral effects, depending on substituent patterns. Below is a comparative analysis of the target compound and three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted pKa
Target Compound 3-Ethyl, 1-Methyl, 9-(4-Methylphenyl) Not reported Not reported Not reported Not reported
1-Methyl-9-(4-Methylbenzyl)-... (Compound A) 1-Methyl, 9-(4-Methylbenzyl) C₁₈H₂₀N₄O₂ 330.38 ~1.25–1.35 ~4.8–5.2
9-Cyclohexyl-1-Methyl-3-(3-Phenylpropyl)-... 9-Cyclohexyl, 1-Methyl, 3-(3-Phenylpropyl) C₂₄H₃₁N₅O₂ 421.54 1.32±0.1 4.95±0.20
6-[(3-Hydroxy-2-Hydroxymethyl)Propyl]-... 6-(Hydroxy-Hydroxymethylpropyl) C₁₃H₂₀N₂O₆ 300.31 ~1.40 ~7.0–8.5

Notes:

  • Compound A (): The 4-methylbenzyl group enhances lipophilicity compared to the target compound’s 4-methylphenyl substituent. This difference may reduce aqueous solubility but improve membrane permeability .
  • 9-Cyclohexyl Analog (): The bulky cyclohexyl and phenylpropyl groups increase molecular weight (~421 g/mol) and density (1.32 g/cm³), suggesting lower metabolic clearance but higher steric hindrance compared to the target compound .
  • Hydroxypropyl Derivative (): Polar hydroxy groups improve solubility but may reduce blood-brain barrier penetration. Its higher pKa (~7.0–8.5) indicates greater ionization at physiological pH, affecting bioavailability .
Substituent Effects on Bioactivity
  • Alkyl vs. Aryl Groups: Ethyl (target) and benzyl (Compound A) substituents at position 3 or 9 modulate electronic and steric profiles.
  • Aromatic vs.

Research Findings and Limitations

  • Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl, ethyl) are generally easier to synthesize than those with complex groups (e.g., cyclohexyl, phenylpropyl), as noted in and .
  • Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are unavailable in public repositories, limiting direct comparisons. Computational predictions (e.g., pKa, logP) are recommended for future studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.